molecular formula C12H18N6O4S B2570435 3-methoxy-1-methyl-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)-1H-pyrazole-4-carboxamide CAS No. 1795485-54-9

3-methoxy-1-methyl-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)-1H-pyrazole-4-carboxamide

Cat. No. B2570435
CAS RN: 1795485-54-9
M. Wt: 342.37
InChI Key: DFMPVHWSMSZOOH-UHFFFAOYSA-N
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Description

3-methoxy-1-methyl-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C12H18N6O4S and its molecular weight is 342.37. The purity is usually 95%.
BenchChem offers high-quality 3-methoxy-1-methyl-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methoxy-1-methyl-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Research has demonstrated that derivatives of sulfonamide, which share a similarity with the compound , possess significant antibacterial activities. For instance, sulfonamide derivatives have been synthesized and evaluated for their antibacterial efficacy against various bacterial strains such as E. coli, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. These compounds have shown promising results, suggesting the potential of related structures in antimicrobial research (Mohamed, 2007).

Enzyme Inhibition for Therapeutic Purposes

Some pyrazole-sulfonamide derivatives have been identified as potent inhibitors of human carbonic anhydrase isoenzymes. This enzyme plays a significant role in various physiological processes, including respiration and acid-base balance. The inhibition of this enzyme is a therapeutic target for the treatment of several conditions, such as glaucoma, epilepsy, and mountain sickness. A study highlighted the synthesis of pyrazole-3,4-dicarboxamide derivatives bearing a sulfonamide moiety, showing inhibitory effects on carbonic anhydrase activities, which elucidates the compound's potential for therapeutic applications (Mert et al., 2015).

Synthesis of Novel Heterocyclic Compounds

The compound's structure is conducive to the synthesis of novel heterocyclic compounds, which are crucial in medicinal chemistry for the development of new drugs. Studies have explored the reactivity of similar sulfonamide derivatives towards various nucleophiles, leading to the formation of diverse heterocyclic structures with potential pharmacological activities. These synthetic pathways highlight the versatility of such compounds in drug discovery and design (Azab et al., 2013).

properties

IUPAC Name

3-methoxy-1-methyl-N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O4S/c1-17-7-10(14-8-17)23(20,21)15-5-4-13-11(19)9-6-18(2)16-12(9)22-3/h6-8,15H,4-5H2,1-3H3,(H,13,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMPVHWSMSZOOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C2=CN(N=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-1-methyl-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)-1H-pyrazole-4-carboxamide

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